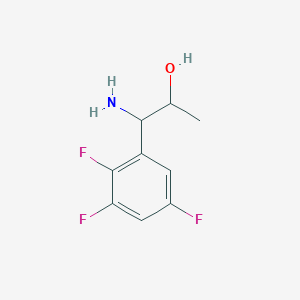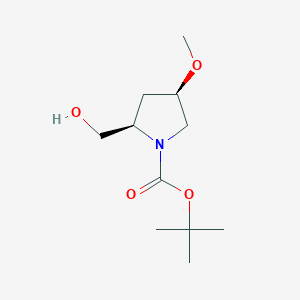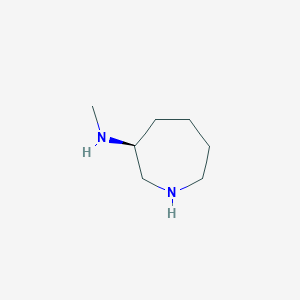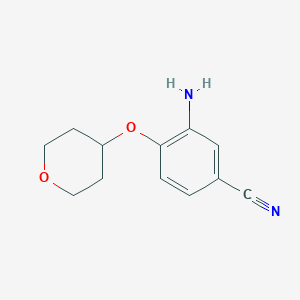
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is a chemical compound with a complex structure that includes a cyclopropane ring, a piperazine ring, and a fluorobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a cyclopropanecarbonyl group. This step often involves the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorobenzaldehyde Moiety: The functionalized piperazine is then reacted with 4-fluorobenzaldehyde under conditions that facilitate the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoic acid.
Reduction: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly enzymes involved in DNA repair.
Medicine: Investigated as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The primary mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: A well-known PARP inhibitor with a similar mechanism of action.
Rucaparib: Another PARP inhibitor used in cancer therapy.
Niraparib: A PARP inhibitor with applications in the treatment of ovarian cancer.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorobenzaldehyde moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Número CAS |
1830366-23-8 |
|---|---|
Fórmula molecular |
C16H17FN2O3 |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde |
InChI |
InChI=1S/C16H17FN2O3/c17-14-4-1-11(10-20)9-13(14)16(22)19-7-5-18(6-8-19)15(21)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
Clave InChI |
UUEXFSBECUPXKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)








![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)


